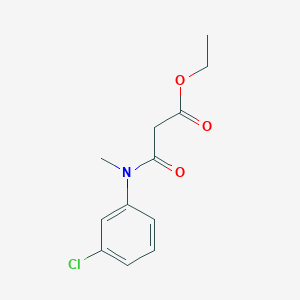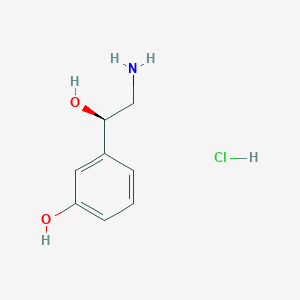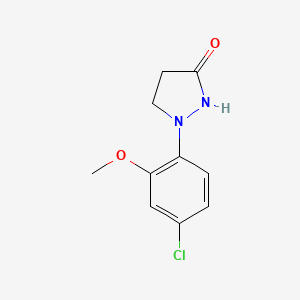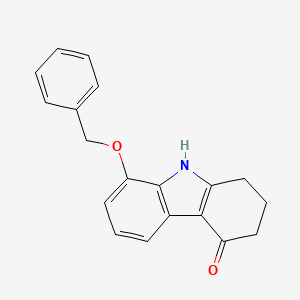
Copper;4-hydroxy-4-phenylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;(Z)-4-hydroxy-4-phenylbut-3-en-2-one is an organocopper compound that features a copper atom coordinated to a (Z)-4-hydroxy-4-phenylbut-3-en-2-one ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;(Z)-4-hydroxy-4-phenylbut-3-en-2-one typically involves the reaction of copper salts with (Z)-4-hydroxy-4-phenylbut-3-en-2-one under controlled conditions. One common method is to dissolve copper(II) acetate in a suitable solvent, such as ethanol, and then add (Z)-4-hydroxy-4-phenylbut-3-en-2-one to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of copper;(Z)-4-hydroxy-4-phenylbut-3-en-2-one may involve large-scale batch or continuous processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Copper;(Z)-4-hydroxy-4-phenylbut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can participate in reduction reactions, where the copper center is reduced.
Substitution: Ligand exchange reactions can occur, where the (Z)-4-hydroxy-4-phenylbut-3-en-2-one ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used. These reactions are often performed under inert atmospheres to prevent oxidation.
Substitution: Ligand exchange reactions may involve the use of other ligands such as phosphines or amines. These reactions are usually conducted in organic solvents at ambient or elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) species. Substitution reactions result in the formation of new copper-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Copper;(Z)-4-hydroxy-4-phenylbut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including coupling reactions and oxidation-reduction processes.
Biology: The compound’s potential as an antimicrobial agent is being explored due to its ability to generate reactive oxygen species.
Medicine: Research is ongoing to investigate its potential as an anticancer agent, leveraging its ability to induce oxidative stress in cancer cells.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanocomposites, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which copper;(Z)-4-hydroxy-4-phenylbut-3-en-2-one exerts its effects involves several pathways:
Generation of Reactive Oxygen Species (ROS): The copper center can catalyze the production of ROS, which can damage cellular components such as DNA, proteins, and lipids.
Interaction with Biomolecules: The compound can bind to and modify biomolecules, disrupting their normal function.
Induction of Oxidative Stress: By generating ROS, the compound can induce oxidative stress in cells, leading to cell death, particularly in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) acetate: A simple copper salt used in various chemical reactions.
Copper(II) sulfate: Another common copper salt with applications in agriculture and industry.
Copper(I) chloride: A copper(I) compound used in organic synthesis and catalysis.
Uniqueness
Copper;(Z)-4-hydroxy-4-phenylbut-3-en-2-one is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and biological applications compared to other copper compounds.
Eigenschaften
Molekularformel |
C20H20CuO4 |
|---|---|
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
copper;4-hydroxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3; |
InChI-Schlüssel |
UXOQYPBHIRRXKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=C(C1=CC=CC=C1)O.CC(=O)C=C(C1=CC=CC=C1)O.[Cu] |
Physikalische Beschreibung |
Blue-green solid; [Gelest MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine](/img/structure/B13850015.png)





![6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13850053.png)

![tert-Butyl 6'-Bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13850069.png)


